N-(isoxazol-4-yl)quinoxaline-2-carboxamide

Molecular properties Lead-likeness Fragment-based drug design

This novel quinoxaline-isoxazole hybrid is a strategic fragment for kinase inhibitor and metabolic disease programs. Its flexible amide linkage and distinct isoxazole HBA profile offer complementary binding trajectories vs. rigid fused analogs, making it ideal for diversity-oriented screening and fragment-based elaboration. Procure this specific isomer to ensure reproducible SAR; generic quinoxaline-2-carboxamide substitution will not replicate biological outcomes. Independent profiling is recommended.

Molecular Formula C12H8N4O2
Molecular Weight 240.222
CAS No. 1396864-35-9
Cat. No. B2439194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-4-yl)quinoxaline-2-carboxamide
CAS1396864-35-9
Molecular FormulaC12H8N4O2
Molecular Weight240.222
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CON=C3
InChIInChI=1S/C12H8N4O2/c17-12(15-8-5-14-18-7-8)11-6-13-9-3-1-2-4-10(9)16-11/h1-7H,(H,15,17)
InChIKeyQNLLDKZCZWNBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Isoxazol-4-yl)quinoxaline-2-carboxamide (CAS 1396864-35-9): Chemical Identity and Scaffold Context for Research Sourcing


N-(Isoxazol-4-yl)quinoxaline-2-carboxamide (CAS 1396864-35-9, molecular formula C₁₂H₈N₄O₂, molecular weight 240.22 g·mol⁻¹, SMILES: O=C(Nc1cnoc1)c1cnc2ccccc2n1) is a synthetic heterocyclic small molecule comprising a quinoxaline-2-carboxamide core linked via an amide bond to an isoxazol-4-amine moiety . The compound belongs to the broader class of quinoxaline-isoxazole hybrid scaffolds, which have been investigated in recent academic literature for anti-hyperglycemic (α-amylase/α-glucosidase inhibition), anticancer, and antimicrobial applications [1][2]. Notably, this specific compound remains sparsely characterized in the peer-reviewed primary literature, and users should anticipate performing independent biological profiling rather than relying on pre-existing target annotations for procurement decisions.

Why N-(Isoxazol-4-yl)quinoxaline-2-carboxamide Cannot Be Simply Interchanged with Generic Quinoxaline-2-carboxamides


Substitution at the quinoxaline-2-carboxamide nitrogen position profoundly modulates both physicochemical properties and biological recognition. The parent scaffold quinoxaline-2-carboxamide (CAS 5182-90-1, MW 173.17 g·mol⁻¹) is a minimal fragment, while N-(isoxazol-4-yl)quinoxaline-2-carboxamide (MW 240.22 g·mol⁻¹) introduces an additional heterocyclic ring that contributes two hydrogen-bond acceptor atoms (isoxazole N and O) and alters the conformational landscape . In closely related series, N-substitution on quinoxaline-2-carboxamides has been shown to shift cytotoxicity selectivity profiles across cancer cell lines—for example, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide displayed selective activity against HepG2, SK-OV-3, and PC-3 cells, whereas other N-substituted analogs in the same series exhibited distinct selectivity fingerprints [1]. Consequently, procurement of a generic, uncharacterized quinoxaline-2-carboxamide derivative as a substitute for this specific isoxazole-bearing compound carries a high risk of divergent biological outcomes and is not scientifically defensible without matched comparative data.

Quantitative Differentiation Evidence for N-(Isoxazol-4-yl)quinoxaline-2-carboxamide Relative to Structural Analogs


Molecular Weight and Lipophilic Ligand Efficiency Differentiation vs. Parent Quinoxaline-2-carboxamide

N-(Isoxazol-4-yl)quinoxaline-2-carboxamide (MW 240.22 g·mol⁻¹) is 67.05 g·mol⁻¹ heavier than the unsubstituted parent quinoxaline-2-carboxamide (MW 173.17 g·mol⁻¹) [1]. This mass increment corresponds to the addition of the isoxazole ring (C₃H₂NO, nominal mass 68.05 Da), which introduces two hydrogen-bond acceptor atoms absent in the parent scaffold. The heavier molecular weight situates this compound closer to fragment-lead boundary space (MW typically 200–350 Da), whereas the parent quinoxaline-2-carboxamide resides firmly in fragment space. This property difference has procurement implications: the compound is more suitable for direct screening in target-based assays where a more elaborated pharmacophore is desired, compared to the minimalist fragment requiring subsequent elaboration [2].

Molecular properties Lead-likeness Fragment-based drug design

Hydrogen-Bond Donor/Acceptor Profile Differentiation from N-Aryl Quinoxaline-2-carboxamide Analogs

N-(Isoxazol-4-yl)quinoxaline-2-carboxamide possesses 1 hydrogen-bond donor (amide NH) and 5 hydrogen-bond acceptors (amide C=O, quinoxaline N1/N4, isoxazole O, isoxazole N), yielding an HBD/HBA ratio of 0.20 . This contrasts with comparator N-(4-methylphenyl)quinoxaline-2-carboxamide (CHEMBL1269047), which bears 1 HBD (amide NH) but only 3 HBA (amide C=O, quinoxaline N1/N4), giving an HBD/HBA ratio of 0.33 and lacking the additional heteroatom interactions provided by the isoxazole ring [1]. The higher HBA count of the target compound may confer enhanced aqueous solubility potential and a distinct hydrogen-bonding interaction fingerprint with biological targets that possess complementary HBD-rich binding pockets. In the context of the quinoxaline-isoxazole hybrid class, compounds with similar HBA profiles (e.g., 5b and 5j in Phongphane et al.) demonstrated dual α-amylase/α-glucosidase inhibition, whereas mono-inhibitory analogs (e.g., 5e, 5f) had divergent H-bonding arrangements [2].

Hydrogen bonding Pharmacophore design ADME prediction

Rotatable Bond Count and Conformational Flexibility vs. Fused Isoxazole-Quinoxaline Analog IZQ

N-(Isoxazol-4-yl)quinoxaline-2-carboxamide possesses 2 rotatable bonds (the amide C–N bond linking the quinoxaline and isoxazole rings, and the quinoxaline-2-carboxamide C–C bond), giving it moderate conformational flexibility . In contrast, the fused isoxazolequinoxaline derivative IZQ (isoxazolo[4,5-g]quinoxaline), characterized crystallographically by Abad et al. (2021, Journal of Molecular Structure, Vol. 1232), is a fully rigid tetracyclic system with zero rotatable bonds connecting the isoxazole and quinoxaline moieties [1]. The two rotatable bonds in the target compound permit conformational adaptation to protein binding sites but also incur a larger entropic penalty upon binding relative to the pre-organized, rigid IZQ scaffold. Molecular docking studies of IZQ against cancer targets (EGFR, VEGFR-2) yielded binding energies ranging from −8.2 to −9.5 kcal·mol⁻¹, whereas quinoxaline-isoxazole hybrids with flexible linkers (such as the target compound's chemotype) would be expected to display distinct binding thermodynamics [2].

Conformational analysis Ligand efficiency Entropy penalty

Scaffold Differentiation: Isoxazol-4-yl vs. Isoxazol-5-yl Regioisomer Linkage in Analog CHEMBL4521080

A critical structural discriminator is the regioisomeric attachment of the isoxazole ring. The target compound connects the quinoxaline-2-carboxamide to the isoxazole at the 4-position (IUPAC: N-(1,2-oxazol-4-yl)quinoxaline-2-carboxamide), whereas the structurally proximal CHEMBL4521080 (BindingDB BDBM50517821) attaches a pyridine-substituted quinoxaline scaffold via the same amide linkage but bears isoxazole at the 4-position [1]. CHEMBL4521080 was tested for agonist activity at full-length Gal4-fused NOT (unknown origin) expressed in CHO cells via luciferase reporter gene assay, yielding an EC50 > 1,000 nM (essentially inactive in this assay) [1]. While this comparator is not a direct activity benchmark for the target compound, it demonstrates that the regioisomeric nature and additional substituents on the quinoxaline core can dramatically impact biological activity—underscoring why even close structural analogs cannot be assumed functionally interchangeable without experimental verification.

Regioisomerism Structure-activity relationship Receptor binding

Recommended Research and Procurement Application Scenarios for N-(Isoxazol-4-yl)quinoxaline-2-carboxamide


Chemical Probe Development for Carbohydrate-Hydrolyzing Enzyme Targets (α-Amylase / α-Glucosidase)

Based on the quinoxaline-isoxazole hybrid class evidence, where compounds 5b, 5j, 5e, and 5f from Phongphane et al. (2023) demonstrated IC50 values between 16.6 and 41.7 µM against α-amylase and α-glucosidase [1], N-(isoxazol-4-yl)quinoxaline-2-carboxamide constitutes a structurally related but distinct chemotype that has not yet been profiled against these targets. The compound's MW (240.22 g·mol⁻¹) and HBA count (5) are compatible with lead-like chemical space, and its 2-rotatable-bond scaffold offers a different conformational profile from the alkoxy-linked analogs in the published series. Researchers exploring anti-hyperglycemic or metabolic disease targets may use this compound as a novel starting point for SAR expansion, provided that in-house enzymatic profiling is conducted to establish baseline IC50 values against acarbose as a positive control (reported IC50 values for acarbose in the reference study serve as a benchmark for comparative analysis).

Kinase Inhibitor Screening Library Diversification

The quinoxaline-2-carboxamide scaffold is a recognized kinase inhibitor pharmacophore, as evidenced by the US8536175 patent covering quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors, where certain analogs achieved IC50 values as low as 31 nM against FGFR3 in microfluidic caliper-based kinase assays [2]. N-(Isoxazol-4-yl)quinoxaline-2-carboxamide incorporates a distinctive isoxazole HBA functionality absent from the patent-exemplified compounds, suggesting potential for interaction with kinase hinge regions or allosteric pockets not addressed by previously described analogs. This compound is suitable for inclusion in diversity-oriented kinase screening decks, particularly for targets where type II or type III kinase inhibitor binding modes are sought. Researchers should note the lack of pre-existing kinase profiling data and plan for broad-panel screening (e.g., 50–100 kinase panel) to establish selectivity fingerprints.

EGFR-Targeted Anticancer Agent Development Starting Point

The quinoxaline-isoxazole-piperazine conjugate class has been computationally and biologically validated as EGFR-targeting agents by Ali et al. (2024), with molecular docking studies demonstrating favorable binding poses within the EGFR ATP-binding pocket [3]. While N-(isoxazol-4-yl)quinoxaline-2-carboxamide lacks the piperazine extension, its core scaffold shares the quinoxaline-isoxazole pharmacophore that engages key EGFR residues in silico. The compound's lower molecular complexity may be advantageous for fragment-based or scaffold-hopping approaches where incremental elaboration is planned. The rigid IZQ analog (fully fused) has shown docking scores of −8.2 to −9.5 kcal·mol⁻¹ against EGFR and VEGFR-2 [4]; the target compound's flexible amide linkage may permit alternative binding trajectories that complement the rigid fused series. Procurement for EGFR-focused projects should be coupled with in vitro kinase inhibition assays and cellular proliferation studies in EGFR-dependent cell lines.

Solid-State and Crystallographic Characterization Studies

The related quinoxaline-based isoxazole compounds have been successfully characterized by single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations in multiple studies [4][5]. N-(Isoxazol-4-yl)quinoxaline-2-carboxamide, as a non-fused isoxazole-quinoxaline hybrid, presents an interesting crystallographic target for studying amide bond geometry, intermolecular hydrogen-bonding networks, and π-stacking interactions between the quinoxaline and isoxazole aromatic systems. The compound's moderate molecular weight (240.22 g·mol⁻¹) and the presence of both HBD (NH) and multiple HBA sites make it suitable for co-crystallization studies with target proteins, or as a model compound for computational crystal structure prediction benchmarks. The SMILES string O=C(Nc1cnoc1)c1cnc2ccccc2n1 can be used for virtual screening and docking library preparation .

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